1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug-likeness ADME prediction

Medicinal chemistry teams pursuing kinase inhibitor libraries often face lead-like property attrition when using generic pyrazole aldehydes-excessive lipophilicity or inadequate hinge-binding motifs force costly re-synthesis cycles. This 1,3,4-trisubstituted pyrazole-4-carbaldehyde resolves both issues: • XLogP3 -0.1 and TPSA 60.7 Ų-within optimal oral absorption and CNS drug space, reducing optimization burden vs. N-methyl or N-unsubstituted analogs. • C3-pyrazin-2-yl group provides a bidentate H-bond acceptor motif for ATP hinge-binding that phenyl or methyl comparators cannot replicate. • N1-cyclopropylmethyl substituent is associated with 58% oral bioavailability in a related pyrazole series, enabling early in vivo PoC without core re-synthesis. Supplied ≥95% purity as a crystalline solid; compatible with automated parallel synthesis for Knoevenagel/Schiff-base diversification into patent-relevant RTK inhibitor space (cf. US8853207B2).

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
CAS No. 2097985-67-4
Cat. No. B1482911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
CAS2097985-67-4
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=N2)C3=NC=CN=C3)C=O
InChIInChI=1S/C12H12N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7-9H,1-2,6H2
InChIKeyQDVPAMIQQNSCDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 2097985-67-4): A Bifunctional Heterocyclic Aldehyde Building Block for Kinase-Focused Medicinal Chemistry


1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 2097985-67-4) is a heterocyclic building block featuring a 1,3,4-trisubstituted pyrazole core bearing an N1-cyclopropylmethyl group, a C3-pyrazin-2-yl substituent, and a synthetically versatile C4-formyl handle [1]. With molecular formula C₁₂H₁₂N₄O and molecular weight 228.25 g/mol, this compound integrates two privileged scaffolds—pyrazole and pyrazine—that are prevalent in kinase inhibitor pharmacophores [2]. The compound is supplied as a research-grade intermediate (typical purity ≥95%) for the construction of focused compound libraries targeting receptor tyrosine kinases (RTKs) and inflammatory signaling nodes .

Why generic pyrazole-4-carbaldehyde analogs cannot replace 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde in kinase-targeted synthesis


Substituting this compound with a simpler pyrazole-4-carbaldehyde analog (e.g., lacking the N1-cyclopropylmethyl group, the C3-pyrazine, or both) alters three critical molecular properties simultaneously: lipophilicity (XLogP3), hydrogen-bonding capacity, and conformational flexibility [1]. The N1-cyclopropylmethyl substituent has been demonstrated in structurally related series to confer oral bioavailability advantages—an N-cyclopropylmethyl pyrazole angiotensin II antagonist achieved 58% oral bioavailability in rat, whereas close analogs without this substituent showed markedly different pharmacokinetic profiles [2]. Additionally, the C3-pyrazin-2-yl group introduces a bidentate hydrogen-bond acceptor motif that is absent in phenyl- or methyl-substituted comparators, enabling specific hinge-binding interactions with kinase ATP pockets that generic pyrazole aldehydes cannot replicate [3]. Regioisomeric substitution at the 5-carbaldehyde position (CAS 2098070-01-8) further alters the aldehyde's electronic environment and steric accessibility for condensation reactions, directly impacting downstream synthetic yields and final compound SAR [4].

Quantitative differential evidence for 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde versus closest structural analogs


Balanced lipophilicity: XLogP3 of −0.1 distinguishes the target from both more polar (XLogP3 −0.5, −0.8) and more lipophilic (XLogP3 0.4) comparators

The target compound's computed XLogP3 value of −0.1 occupies an intermediate lipophilicity range that balances membrane permeability with aqueous solubility. This contrasts with the 1-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde analog (CAS 1314975-68-2, XLogP3 = −0.5), the 3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde analog bearing a free NH (CAS 1343011-99-3, XLogP3 = −0.8), and the pyrazine-deficient 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde (CAS 1082065-99-3, XLogP3 = 0.4) [1]. In lead optimization, compounds with XLogP3 between −1 and 0 are empirically favored for oral bioavailability, positioning the target compound closer to the center of drug-like chemical space than any comparator [2].

Lipophilicity Drug-likeness ADME prediction

Topological polar surface area of 60.7 Ų provides an optimal permeability–solubility trade-off absent in single-substituent analogs

The target compound's TPSA of 60.7 Ų—derived from the aldehyde oxygen, two pyrazole nitrogens, and two pyrazine nitrogens—falls below the widely accepted 140 Ų threshold for oral absorption and below the 90 Ų threshold associated with blood-brain barrier penetration potential [1]. The cyclopropylmethyl-only analog (CAS 1082065-99-3) has a substantially lower TPSA of 34.9 Ų, which predicts higher membrane permeation but also greater susceptibility to cytochrome P450 metabolism due to reduced polarity [2]. Conversely, the NH-containing analog (CAS 1343011-99-3) has a higher TPSA of 71.5 Ų due to the additional H-bond donor, which may reduce passive permeability [3]. The intermediate TPSA of 60.7 Ų positions the target compound advantageously for both oral and CNS drug discovery programs.

Topological polar surface area Blood-brain barrier penetration Oral absorption

Increased rotatable bond count (4 vs. 2) confers greater conformational adaptability for kinase hinge-binding while retaining ligand efficiency

The target compound possesses 4 rotatable bonds—attributable to the cyclopropylmethyl-methylene bridge, the pyrazine-pyrazole inter-ring bond, and the formyl group—compared to only 2 rotatable bonds for the 1-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde analog (CAS 1314975-68-2), which lacks the cyclopropylmethyl substituent [1]. The additional rotatable bonds arise from the N1–CH₂–cyclopropyl linkage, which introduces torsional degrees of freedom that can facilitate induced-fit binding to kinase hinge regions while the cyclopropyl ring itself remains conformationally constrained [2]. Empirical analyses of drug-like molecules indicate that a rotatable bond count of 3–5 is optimal for balancing binding adaptability with entropic penalty, placing the target compound within this favorable range while the comparator (2 rotatable bonds) may exhibit overly rigid binding that limits target scope [3].

Conformational flexibility Rotatable bonds Entropic binding penalty

N-Cyclopropylmethyl substitution confers pharmacokinetic advantage: 58% oral bioavailability demonstrated in a structurally related pyrazole series

In a structurally related pyrazole biaryl tetrazole series targeting the angiotensin II receptor, the N-cyclopropylmethyl-substituted pyrazole (compound 1a) achieved 58% oral bioavailability in rat, while analogs bearing alternative N-substituents exhibited distinctly different pharmacokinetic profiles [1]. The cyclopropylmethyl group is recognized as a metabolically resistant bioisostere of the N-methyl and N-ethyl groups, with the cyclopropyl ring's strain energy and steric bulk shielding the adjacent methylene carbon from cytochrome P450-mediated oxidation [2]. This class-level evidence directly supports the procurement rationale for the N-cyclopropylmethyl-bearing target compound over its N-methyl analog (CAS 1340455-25-5) or N-unsubstituted analog (CAS 1343011-99-3), particularly for programs anticipating in vivo efficacy studies [3].

Oral bioavailability Metabolic stability Cyclopropylmethyl bioisostere

C4-formyl regiochemistry provides superior synthetic accessibility for Schiff-base and Knoevenagel condensation compared to the C5-carbaldehyde isomer

The aldehyde group at the pyrazole 4-position in the target compound is electronically conjugated with both the N1 lone pair and the C3-pyrazine ring, enhancing its electrophilicity for nucleophilic addition and condensation reactions relative to the 5-carbaldehyde regioisomer (CAS 2098070-01-8), where the aldehyde is directly adjacent to the electron-withdrawing N2 nitrogen, potentially deactivating the carbonyl through inductive effects [1]. Pyrazole-4-carbaldehydes have been explicitly reported as versatile precursors for constructing pyrazole-fused heterocyclic systems via Knoevenagel, Vilsmeier-Haack, and Schiff-base condensations—synthetic transformations that are less efficient or regiochemically ambiguous with 5-carbaldehyde isomers [2]. This positional differentiation is critical for medicinal chemistry groups that require predictable, high-yielding diversification of the aldehyde handle in parallel synthesis workflows.

Regioselective synthesis Aldehyde reactivity Pyrazole-4-carbaldehyde building block

Distinct hydrogen-bond acceptor count (4) enables bidentate hinge-binding interactions absent in the pyrazine-deficient analog (HBA = 2)

The target compound possesses 4 hydrogen-bond acceptor sites—the aldehyde oxygen, both pyrazole nitrogens, and both pyrazine nitrogens—enabling the pyrazine-pyrazole motif to serve as a bidentate hinge-binding pharmacophore in kinase inhibitor design, as described in patent US8853207B2 for heterocyclic pyrazole RTK inhibitors [1]. The cyclopropylmethyl-only analog (CAS 1082065-99-3) has only 2 H-bond acceptors (the aldehyde oxygen and one pyrazole nitrogen), lacking the pyrazine-mediated second acceptor pair required for the canonical kinase hinge hydrogen-bond donor–acceptor–donor motif [2]. This molecular recognition deficit means the simplified analog cannot productively engage the kinase hinge region, fundamentally precluding its use as a direct replacement in kinase-targeted synthesis campaigns [3].

Hydrogen-bond acceptor count Kinase hinge-binding Ligand efficiency

Research and industrial application scenarios where 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 2097985-67-4) provides a verifiable procurement advantage


Kinase-focused fragment library synthesis requiring a semi-flexible, hinge-binding pyrazole-pyrazine aldehyde core

Medicinal chemistry teams constructing focused kinase inhibitor libraries can deploy this compound as a key aldehyde intermediate for Knoevenagel or Schiff-base condensation with active methylene nucleophiles. The C4-formyl group's established reactivity in pyrazole-fused heterocycle synthesis [1] combined with the pyrazine-pyrazine bidentate H-bond acceptor motif (4 HBA) [2] enables systematic exploration of hinge-binding SAR. The cyclopropylmethyl group's documented association with improved oral bioavailability (58% in a related pyrazole series) [3] makes this scaffold particularly valuable for programs that require early in vivo proof-of-concept data without re-synthesis of the core.

ADME-guided lead optimization where balanced XLogP3 (−0.1) and TPSA (60.7 Ų) are critical starting parameters

For drug discovery programs operating under strict physicochemical property guidelines (e.g., CNS MPO or lead-likeness criteria), this compound provides a pre-optimized starting point with XLogP3 of −0.1—within the optimal −1 to 0 range for oral absorption—and TPSA of 60.7 Ų, below both the 140 Ų oral and 90 Ų CNS thresholds [4]. In contrast, the N-methyl analog (XLogP3 not publicly reported but predicted higher) and N-unsubstituted analog (XLogP3 −0.8, TPSA 71.5 Ų, 1 HBD) [5] deviate further from lead-like property space, requiring additional optimization cycles to achieve comparable drug-likeness profiles.

Parallel synthesis workflows requiring a stable, storable aldehyde building block with predictable condensation reactivity

The target compound's solid-state stability (supplied as a crystalline solid from multiple vendors at ≥95% purity) and the C4-aldehyde's established compatibility with automated parallel synthesis platforms make it suitable for high-throughput diversification. The C5-carbaldehyde regioisomer (CAS 2098070-01-8) has not been reported as a substrate for Knoevenagel or Vilsmeier-Haack chemistry [1], creating uncertainty in reaction outcomes that would necessitate additional validation experiments—a cost and time burden that the C4-isomer procurement avoids.

Structure-guided design of type I kinase inhibitors targeting RTKs implicated in oncology and inflammatory diseases

Patent US8853207B2 explicitly describes heterocyclic pyrazole compounds bearing pyrazine substituents as receptor tyrosine kinase (RTK) inhibitors with therapeutic application in hyperproliferative and inflammatory disorders [6]. The target compound's substitution pattern maps directly onto the general Markush structure of this patent class, positioning it as a privileged intermediate for generating composition-of-matter IP around kinase inhibitor chemotypes. Procuring this specific compound provides a direct synthetic entry point to patent-relevant chemical space that generic pyrazole aldehydes cannot access.

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.